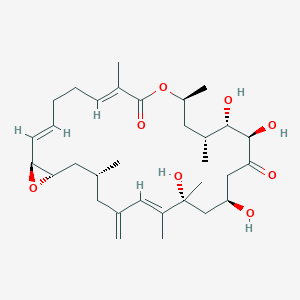amphidinolide B1
CAS No.:
Cat. No.: VC1925120
Molecular Formula: C32H50O8
Molecular Weight: 562.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H50O8 |
|---|---|
| Molecular Weight | 562.7 g/mol |
| IUPAC Name | (1S,2E,6E,10S,12R,13S,14R,17S,19R,20E,24R,26S)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
| Standard InChI | InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10+,21-11+,23-14+/t20-,22-,24+,25-,27+,28+,29+,30+,32-/m1/s1 |
| Standard InChI Key | PYXZGBVSQBXPDQ-GYAOARDBSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H](O2)/C=C/CC/C=C(/C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@H](C[C@@](/C(=C/C(=C)C1)/C)(C)O)O)O)O)C)C)\C |
| Canonical SMILES | CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Introduction
Structural Characterization
Molecular Structure
Amphidinolide B1 is a polyketide-based 26-membered macrolide with the molecular formula C25H42O7 . It contains nine stereogenic centers, making its structural elucidation and synthesis particularly challenging . The relative stereochemistry of these stereogenic centers was determined through X-ray crystallographic analysis, while the absolute stereochemistry was assigned based on the chemical synthesis of the C22–C26 segment .
A significant discovery was made when researchers confirmed that amphidinolide B and amphidinolide B1 are identical compounds. This was unambiguously established by direct comparison of HPLC and 1H NMR data using authentic samples from different research groups . Figure 1 shows the HPLC comparison of amphidinolide B (isolated at Hokkaido) and amphidinolide B1 (isolated at Rhode Island), confirming their identity .
Stereochemistry
The absolute configurations at the chiral centers in amphidinolide B1 are critical for its biological activity. Through extensive NMR studies and synthesis of degradation products, the absolute stereochemistry at C-2, C-6, C-11, C-16, C-17, and C-19 in amphidinolide B1 has been assigned as R, R, S, S, S, and R, respectively . This stereochemical assignment was crucial for the development of synthetic strategies to access this complex natural product.
Physical and Chemical Properties
Physical Properties
Amphidinolide B1 appears as a colorless oil . It exhibits an optical rotation of [α]D24 -6° (c 0.3, CHCl3), which provides important information about its three-dimensional structure . The compound is soluble in common organic solvents such as methanol, chloroform, and benzene, facilitating its extraction and purification from natural sources as well as its handling in laboratory settings .
Spectroscopic Data
Mass spectrometry analysis of amphidinolide B1 shows molecular ion peaks at m/z 455 (M+H)+, 477 (M+Na)+, and 493 (M+K)+ . High-resolution FAB-MS confirms its molecular formula with m/z 477.2842 (M+Na)+ . IR spectroscopy reveals characteristic absorptions at 3400-3000, 2700-2500, and 1714 cm-1, indicating the presence of carboxylic acid functionality .
NMR spectroscopy has been crucial for structural elucidation of amphidinolide B1. The 1H and 13C NMR data disclose the presence of three carbonyl carbons, an exo-methylene, six sp3 methines (three of which are oxygen-bearing), ten methylenes, and four methyl groups .
Biological Activities and Mechanism of Action
Cytotoxicity
Amphidinolide B1 exhibits exceptional cytotoxic activity against cancer cell lines. It demonstrates potent and selective cytotoxicity against L1210 murine leukemia and KB human epidermoid carcinoma cell lines in vitro, with IC50 values of 0.00014 and 0.0042 µg/mL, respectively . These values place amphidinolide B1 among the most potent cytotoxic natural products known.
Recent studies with synthetic amphidinolide B1 and its stereoisomers have revealed that the compound and its diastereomers display potent antitumor activities with IC50 values ranging from 3.3 to 94.5 nM against human solid and blood tumor cells . Interestingly, the proposed structure of amphidinolide B2 is over 12-fold more potent than the C8,9-epimer and C18-epimer in human DU145 prostate cancer cells, highlighting the importance of stereochemistry for biological activity .
Total Synthesis Approaches
Synthetic Challenges
The structural complexity of amphidinolide B1, with its nine stereogenic centers and macrocyclic framework, presents significant challenges for total synthesis . Despite these challenges, several research groups have reported approaches toward its synthesis, and a few have achieved the total synthesis of this complex natural product .
The synthesis of amphidinolide B1 requires careful control of stereochemistry at multiple centers. Various strategies have been employed to set these stereogenic centers, including:
-
Asymmetric allylic alkylation to set the C16 stereochemistry
-
Enantioselective/diastereoselective double allylation reaction to establish C21 and C25 stereogenic centers
-
Asymmetric heteroene reaction to determine the C9 configuration
Structure-Activity Relationships
Comparative studies of amphidinolide B1 and related compounds have revealed important insights into structure-activity relationships. The cytotoxicity of different stereoisomers varies significantly, underscoring the importance of stereochemistry for biological activity . For instance, the proposed structure of amphidinolide B2 is over 12-fold more potent than certain stereoisomers in human DU145 prostate cancer cells .
Within the amphidinolide family, structural variations lead to different interactions with actin. While amphidinolide B1 activates the actin-myosin complex, other amphidinolides such as J and X destabilize actin filaments, and H1 and K stabilize F-actin through different mechanisms . These disparate modes of action are attributed to the structural diversity within this family of macrolides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume